N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide is a heterocyclic compound featuring a benzothiazole ring fused to a tetrahydrobenzothiophene core, with a 4-phenoxybenzamide substituent at the 2-position. The benzothiazole moiety is known for its electron-withdrawing properties and relevance in medicinal chemistry, while the phenoxybenzamide group may influence solubility and binding affinity .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2S2/c31-26(18-14-16-20(17-15-18)32-19-8-2-1-3-9-19)30-28-25(21-10-4-6-12-23(21)33-28)27-29-22-11-5-7-13-24(22)34-27/h1-3,5,7-9,11,13-17H,4,6,10,12H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHUYJHDRGZMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function. In the case of DprE1, this inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall.
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the enzyme DprE1. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to cell death.
Pharmacokinetics
The admet calculation of similar benzothiazole-arylamide derivatives showed a favourable pharmacokinetic profile. The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound significantly impact its bioavailability and overall therapeutic potential.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide is a complex organic compound with notable potential in medicinal chemistry. This article delves into its biological activity, including anti-inflammatory properties, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular structure that combines a benzothiazole moiety and a tetrahydro-benzothiophene ring , contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 498.62 g/mol. The presence of functional groups such as the phenoxy and amide linkages enhances its solubility and reactivity.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity . It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Compounds with similar structural features have demonstrated efficacy in reducing inflammation and pain in various models.
| Biological Activity | Mechanism | Target Enzymes |
|---|---|---|
| Anti-inflammatory | COX inhibition | COX-1, COX-2 |
| Potential anticancer | Receptor interaction | Various receptors |
The unique combination of benzothiazole and benzothiophene structures is believed to enhance the compound's efficacy in biological pathways associated with inflammation. Interaction studies suggest potential interactions with various biological targets beyond COX enzymes, including receptors involved in inflammatory pathways. Binding affinities and interaction mechanisms are typically assessed through in vitro assays and computational modeling techniques.
Case Studies and Research Findings
- Anti-inflammatory Study : A study evaluated the compound's effects on inflammation using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory properties.
- Cancer Research : Preliminary studies have shown that the compound may exhibit cytotoxic effects against certain cancer cell lines. Further research is needed to elucidate its mechanism of action and potential as an anticancer agent.
Synthesis and Purification
The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:
- Coupling Reaction : Substituted 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid.
- Formation of Tetrahydro-benzothiophene Moiety : The reaction is followed by treatment with chlorinated derivatives (e.g., 1-(2-chloro ethyl) piperidine hydrochloride).
- Purification : The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.
Comparison with Similar Compounds
Key Observations :
- Solubility: Sulfonamide derivatives may exhibit higher aqueous solubility due to polar groups, whereas the phenoxy substituent in the target compound introduces lipophilicity .
- Steric Considerations: Bulky groups like dipropylsulfamoyl could hinder molecular packing or protein binding compared to the planar phenoxybenzamide .
Spectroscopic and Crystallographic Analysis
Spectroscopic Data :
- IR Spectroscopy :
Crystallographic Insights :
- Hydrogen Bonding : N-H···O intramolecular hydrogen bonds (e.g., S(6) ring motif in ) stabilize the amide conformation, likely present in the target compound .
- π-π Interactions : Benzothiazole and phenyl rings in analogs exhibit centroid–centroid distances of ~3.9 Å, suggesting similar stacking interactions in the target compound .
Implications of Substituent Variations on Physicochemical Properties
- Bioactivity: Sulfonamide analogs () may target enzymes like carbonic anhydrase, whereas phenoxy derivatives could interact with hydrophobic protein pockets.
- Thermal Stability : Crystallographic data () indicates that hydrogen bonding and π-stacking enhance melting points and crystallinity.
- Druglikeness: The phenoxy group in the target compound may improve membrane permeability compared to polar sulfonamide derivatives .
Q & A
[Basic] What are the standard synthetic routes for N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide, and how is purity ensured?
Answer:
The synthesis typically involves multi-step reactions starting with benzo[d]thiazole and tetrahydrobenzothiophene precursors. Key steps include:
- Amide bond formation : Coupling 4-phenoxybenzoic acid derivatives with the amine-functionalized tetrahydrobenzothiophene core under reflux conditions using coupling agents like EDCI or DCC .
- Functional group protection : Protecting reactive groups (e.g., thiazole nitrogen) to prevent side reactions .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final compound with >95% purity. Reaction progress is monitored via thin-layer chromatography (TLC) and NMR .
[Advanced] How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol improves crystallization .
- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) accelerate coupling reactions, reducing side products .
- Temperature control : Maintaining reflux temperatures (80–120°C) ensures complete reaction while minimizing decomposition .
- By-product analysis : Gas chromatography-mass spectrometry (GC-MS) identifies impurities, guiding iterative refinement .
[Basic] What spectroscopic techniques confirm the compound’s structural identity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR verifies aromatic protons (δ 7.0–8.5 ppm) and amide carbonyl signals (δ ~165 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 503.12) .
- Infrared (IR) spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-N (~1250 cm⁻¹) validate functional groups .
[Advanced] How can crystallographic data resolve structural ambiguities?
Answer:
- Software tools : SHELXL (for small-molecule refinement) and OLEX2 (for structure solution) analyze X-ray diffraction data to determine bond lengths, angles, and torsional strain .
- Hydrogen bonding networks : Intermolecular interactions (e.g., N–H···N) stabilize crystal packing, validated via Mercury visualization software .
- Twinned data refinement : SHELXL handles twinning in high-symmetry space groups (e.g., P2₁/c) to resolve overlapping reflections .
[Basic] Which functional groups are critical for biological activity?
Answer:
- Benzothiazole ring : Mediates intercalation with DNA or enzyme active sites (e.g., kinases) .
- Phenoxybenzamide moiety : Enhances lipophilicity, improving membrane permeability .
- Tetrahydrobenzothiophene core : Stabilizes planar conformation for target binding .
[Advanced] How to address contradictions in reported biological activity data?
Answer:
- Assay standardization : Replicate studies using consistent cell lines (e.g., HeLa, MCF-7) and dose ranges (1–100 µM) .
- Orthogonal validation : Combine surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Computational docking : Use AutoDock Vina to predict binding modes and reconcile discrepancies between in vitro and in silico results .
[Basic] What in vitro assays are used for initial biological screening?
Answer:
- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
- Anti-inflammatory activity : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .
[Advanced] What strategies elucidate the compound’s mechanism of action?
Answer:
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins post-treatment .
- CRISPR-Cas9 knockout : Target validation by knocking out putative receptors (e.g., EGFR) and assessing activity loss .
- Metabolomics : LC-MS profiles metabolic shifts (e.g., TCA cycle intermediates) to infer pathway modulation .
Table 1. Key Analytical Techniques for Structural and Functional Analysis
| Technique | Application | References |
|---|---|---|
| X-ray Crystallography | 3D structure determination | |
| SPR (Biacore) | Real-time binding kinetics | |
| ITC | Thermodynamic profiling of interactions | |
| HRMS | Molecular weight confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
